Cdk9-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

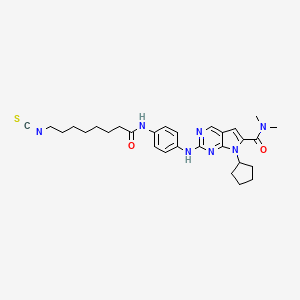

IUPAC Name |

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKBTGLZJIAMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Cdk9-IN-7 in Non-Small Cell Lung Cancer (NSCLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One promising target in oncology is the cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, including NSCLC, by promoting the expression of anti-apoptotic proteins and oncogenes. Cdk9-IN-7, also known as compound 21e, is a novel, potent, and selective inhibitor of CDK9 that has demonstrated significant anti-tumor activity in preclinical models of NSCLC. This technical guide provides a comprehensive overview of the mechanism of action of this compound in NSCLC, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Core Mechanism of Action: Inhibition of Transcriptional Elongation

This compound exerts its primary anti-cancer effect by directly inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which also comprises a cyclin partner (primarily Cyclin T1). P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 (Ser2), as well as negative elongation factors. This phosphorylation event releases RNAPII from promoter-proximal pausing, allowing for the transcription of downstream genes.

By inhibiting CDK9, this compound prevents the phosphorylation of the RNAPII CTD.[1] This leads to a global suppression of transcriptional elongation, particularly affecting the expression of genes with short half-lives, including many key oncogenes and anti-apoptotic proteins that are critical for the survival and proliferation of cancer cells.[2][3]

Key Cellular Effects in NSCLC

The inhibition of CDK9-mediated transcription by this compound triggers a cascade of downstream cellular events in NSCLC cells, ultimately leading to anti-tumor activity. These effects include the induction of apoptosis, cell cycle arrest, and the suppression of cancer stem cell-like properties.

Induction of Apoptosis

A hallmark of this compound's mechanism of action is its ability to induce programmed cell death, or apoptosis, in NSCLC cells.[4][5] This is primarily achieved through the downregulation of key anti-apoptotic proteins. The inhibition of transcriptional elongation leads to a rapid depletion of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2.[2] The decrease in these survival proteins shifts the cellular balance towards apoptosis, leading to the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and PARP cleavage.[2]

Cell Cycle Arrest

This compound has been shown to cause a significant arrest of NSCLC cells in the G2 phase of the cell cycle.[1][4] The precise mechanism underlying this G2 arrest is linked to the transcriptional regulation of cell cycle-related proteins. By inhibiting CDK9, this compound likely disrupts the expression of key proteins required for mitotic entry, thereby preventing cancer cells from progressing through the cell cycle and undergoing division.

Suppression of Cancer Stemness

A critical aspect of this compound's therapeutic potential is its ability to target the cancer stem cell (CSC) population within NSCLC tumors.[5] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. This compound has been shown to effectively suppress the stem-like properties of NSCLC cells.[5] This includes a reduction in the formation of tumorspheres, a key in vitro characteristic of CSCs, and a decrease in the side population (SP), another marker for stem-like cells.[5] Furthermore, this compound treatment leads to the downregulation of key stemness-associated transcription factors such as SOX2, OCT4, and NANOG.[2]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in NSCLC models.

| Parameter | Value | Cell Line(s) | Reference |

| CDK9/cyclin T1 IC50 | 11 nM | - | [4][5] |

| CDK4/cyclin D1 IC50 | 148 nM | - | [4] |

| CDK6/cyclin D3 IC50 | 145 nM | - | [4] |

| A549 IC50 | < 0.5 µM | A549 | [4] |

| H1299 IC50 | < 0.5 µM | H1299 | [4] |

| H1975 IC50 | 0.837 µM | H1975 | [4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Experiment | Cell Line | Treatment | Observation | Reference |

| Cell Cycle Analysis | A549 | This compound | G2 phase arrest | [1][4] |

| Apoptosis Assay | A549, H1299 | This compound | Increased apoptosis | [4][5] |

| Colony Formation Assay | A549, H1299 | This compound | Significant inhibition of colony formation | [1] |

| Tumorsphere Formation Assay | A549, H1299 | This compound | Reduced tumorsphere formation | [5] |

| Side Population Assay | A549, H1299 | This compound | Decreased side population percentage | [5] |

| Western Blot | A549, H1299 | This compound | Decreased p-RNAPII (Ser2), Bcl-2, SOX2, OCT4, NANOG; Increased Cleaved Caspase-3 | [1][2] |

Table 2: Cellular Effects of this compound on NSCLC Cell Lines

| Model | Treatment | Outcome | Reference |

| H1299 Xenograft Mouse Model | 20 mg/kg this compound (daily) | Significant tumor growth suppression | [5] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

Caption: this compound inhibits the CDK9/Cyclin T1 complex, leading to transcriptional repression and subsequent anti-cancer effects.

Experimental Workflow for Evaluating this compound

References

Cdk9-IN-7: A Potent and Selective CDK9/Cyclin T Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T, plays a crucial role in the regulation of transcription, making it a compelling target for anti-cancer therapies. Cdk9-IN-7 has emerged as a highly potent and selective small molecule inhibitor of the CDK9/Cyclin T1 complex. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the CDK9 signaling pathway. The data presented herein demonstrates the potential of this compound as a valuable tool for basic research and as a lead compound for the development of novel cancer therapeutics.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for cell cycle progression and transcription. While many CDKs are involved in cell cycle regulation, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transition from abortive to productive transcription elongation by RNA polymerase II (RNAPII).[1] The P-TEFb complex, primarily composed of CDK9 and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of RNAPII at serine 2 residues.[2] This phosphorylation event releases RNAPII from promoter-proximal pausing, a critical rate-limiting step in the expression of many genes, including short-lived anti-apoptotic proteins and key oncogenes like MYC and MCL-1.[2]

Dysregulation of CDK9 activity is a hallmark of various cancers, leading to transcriptional addiction where cancer cells become highly dependent on the continuous expression of these pro-survival genes. Therefore, selective inhibition of CDK9 presents a promising therapeutic strategy to induce apoptosis and inhibit tumor growth in these malignancies.

This compound: A Selective CDK9/Cyclin T Inhibitor

This compound is a selective, highly potent, and orally active inhibitor of the CDK9/cyclin T complex.[3] Its discovery represents a significant advancement in the development of targeted therapies against transcriptionally addicted cancers.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

| Target | IC50 (nM) | Reference |

| CDK9/cyclin T1 | 11 | [3][4] |

| CDK4/cyclin D | 148 | [3][4] |

| CDK6/cyclin D | 145 | [3][4] |

Table 1: Biochemical Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency and selectivity of this compound for the CDK9/cyclin T1 complex over other cell cycle-related CDKs.

| NSCLC Cell Line | IC50 (µM) | Reference |

| A549 | < 0.5 | [3] |

| H1299 | < 0.5 | [3] |

| H1975 (drug-resistant) | 0.837 | [3] |

Table 2: Anti-proliferative Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines. this compound demonstrates potent anti-proliferative effects in various NSCLC cell lines, including a drug-resistant model.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This leads to a cascade of downstream events that ultimately result in cell cycle arrest and apoptosis in cancer cells.

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcription elongation and the point of intervention for this compound.

References

- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 2. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Role of Cdk9-IN-7 in Cell Cycle G2 Phase Arrest: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (Cdk9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology. Its inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer models. This technical guide provides a comprehensive overview of the role of a potent and selective Cdk9 inhibitor, Cdk9-IN-7, in inducing G2 phase cell cycle arrest. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction to Cdk9 and this compound

Cyclin-dependent kinase 9 (Cdk9), in partnership with its regulatory cyclin T subunits, forms the core of the positive transcription elongation factor b (P-TEFb) complex. The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.[1] Dysregulation of Cdk9 activity is a hallmark of several cancers, leading to the overexpression of anti-apoptotic proteins and oncoproteins with short half-lives.

This compound, also known as compound 21e, is a highly selective and potent inhibitor of Cdk9.[1] It has demonstrated significant anti-tumor activity, notably in non-small cell lung cancer (NSCLC) cells, where it induces apoptosis and arrests the cell cycle in the G2 phase.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| Cdk9/cyclin T | 11 |

| Cdk4/cyclin D | 148 |

| Cdk6/cyclin D | 145 |

Data sourced from MedchemExpress.[1]

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| A549 | < 0.5 |

| H1299 | < 0.5 |

| H1975 (drug-resistant) | 0.837 |

Data sourced from MedchemExpress.[1]

Mechanism of G2 Phase Arrest by this compound

The induction of G2 phase arrest by this compound is primarily a consequence of its inhibitory effect on transcriptional elongation. By inhibiting Cdk9, this compound prevents the phosphorylation of the RNAPII CTD. This leads to a global downregulation of the transcription of genes with short-lived mRNAs, including those encoding key regulators of the G2/M transition.

A critical downstream target is the Cyclin B1/Cdk1 (Cdc2) complex, the master regulator of entry into mitosis. The expression of Cyclin B1 is tightly regulated throughout the cell cycle, peaking at the G2/M transition. Inhibition of Cdk9 leads to a significant reduction in Cyclin B1 mRNA and protein levels. The oncogenic transcription factor c-MYC , which is itself a target of Cdk9-mediated transcriptional regulation, is a known activator of Cyclin B1 transcription. Therefore, the this compound-mediated G2 arrest is, in large part, due to the suppression of the c-MYC/Cyclin B1 axis.

The reduced levels of Cyclin B1 prevent the formation of active Cyclin B1/Cdk1 complexes, which are necessary to phosphorylate a plethora of substrates that drive mitotic entry. This results in the cell arresting in the G2 phase of the cell cycle.

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the cell cycle.

Cell Culture and Treatment

-

Cell Lines: NSCLC cell lines such as A549, H1299, or other relevant cancer cell lines.

-

Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the indicated time points (e.g., 24, 48, 72 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired duration.

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS and fix in 70% ethanol at -20°C overnight.

-

Staining: Rehydrate the fixed cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Following treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Cdk9, phospho-RNAPII Ser2, Cyclin B1, Cdk1, c-MYC, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

In Vitro Cdk9 Kinase Assay

-

Reaction Setup: In a microplate, combine a reaction buffer (containing Tris-HCl, MgCl2, DTT), a peptide substrate (e.g., a synthetic peptide derived from the RNAPII CTD), and the this compound at various concentrations.

-

Enzyme Addition: Add recombinant Cdk9/Cyclin T enzyme to initiate the reaction.

-

ATP Addition: Add ATP (radiolabeled [γ-32P]ATP for autoradiography or unlabeled ATP for luminescence-based assays) to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP and quantify the incorporated radioactivity using a scintillation counter or by autoradiography.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP generated into a luminescent signal. Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the role of this compound in G2 phase arrest.

Experimental Workflow Diagram

Logical Relationship Diagram

Conclusion

This compound is a potent and selective inhibitor of Cdk9 that effectively induces G2 phase cell cycle arrest in cancer cells. Its mechanism of action is centered on the inhibition of transcriptional elongation, leading to the downregulation of key G2/M regulatory proteins, most notably Cyclin B1. The detailed protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and other Cdk9 inhibitors. Further studies exploring the full spectrum of downstream targets and potential combination therapies are warranted to fully exploit the anti-cancer properties of this class of compounds.

References

Investigating the Antitumor Activity of CDK9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and has emerged as a promising therapeutic target in oncology. Its inhibition disrupts the expression of short-lived anti-apoptotic proteins and key oncogenic drivers, leading to tumor cell death. This technical guide provides an in-depth overview of the antitumor activity of CDK9 inhibitors, with a focus on the potent and selective compound CDKI-73 as a representative agent. We will delve into the molecular mechanism of action, summarize preclinical data on its efficacy, and provide detailed experimental protocols for its investigation.

Introduction to CDK9 as a Therapeutic Target

Cyclin-dependent kinase 9 (CDK9), in partnership with its regulatory subunit Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[1][2] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for releasing paused Pol II from promoter-proximal regions and enabling productive transcription elongation.[1][3][4] Dysregulation of CDK9 activity is a hallmark of various cancers, where it sustains the high transcriptional demand for oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[5][6] Consequently, inhibiting CDK9 offers a compelling strategy to selectively target cancer cell vulnerabilities.

Mechanism of Action of CDK9 Inhibitors

CDK9 inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of CDK9 and preventing the phosphorylation of its substrates.[7] This leads to a cascade of downstream effects:

-

Inhibition of RNA Polymerase II Phosphorylation: The most immediate effect is the reduction of phosphorylation at Serine 2 of the Pol II CTD, which stalls transcriptional elongation.[4][5]

-

Downregulation of Oncogenic Transcripts: The inhibition of transcriptional elongation disproportionately affects genes with short-lived mRNAs, including critical oncogenes and survival factors.

-

Induction of Apoptosis: By downregulating anti-apoptotic proteins like MCL-1 and BCL-2, CDK9 inhibitors shift the cellular balance towards apoptosis.[6][8]

Signaling Pathway of CDK9 Inhibition

Caption: Mechanism of action of CDK9 inhibitors in cancer cells.

Quantitative Data on Antitumor Activity

The preclinical efficacy of CDK9 inhibitors has been demonstrated across a range of cancer models. The following tables summarize key quantitative data for representative CDK9 inhibitors.

Table 1: In Vitro Efficacy of CDK9 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| CDKI-73 | Prostate Cancer Cells | Prostate Cancer | Varies by cell line | [5] |

| Flavopiridol | MCF-7 | Breast Cancer | ~100-400 | [8] |

| SNS-032 | Uveal Melanoma Cells | Melanoma | Dose-dependent reduction in proliferation | [1] |

| AZD4573 | Hematologic Cancer Cells | Hematologic Malignancies | < 4 | [9] |

| KB-0742 | 22Rv1 | Prostate Cancer | 1200 (for growth arrest) | [6] |

Table 2: In Vivo Efficacy of CDK9 Inhibitors

| Compound | Animal Model | Cancer Type | Tumor Growth Inhibition | Reference |

| CDKI-73 | Xenograft Mouse Model | Prostate Cancer | Significant inhibition | [5] |

| AZD4573 | Subcutaneous Tumor Xenografts | Acute Myeloid Leukemia | Tumor regression | [9] |

| CDK9 silencing | Mouse Model | Liver Cancer | Suppressed tumorigenesis | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a CDK9 inhibitor on cancer cell proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the CDK9 inhibitor (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Phospho-RNA Polymerase II

This protocol is used to confirm the on-target effect of the CDK9 inhibitor.

-

Cell Treatment and Lysis: Treat cells with the CDK9 inhibitor for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-RNA Pol II (Ser2) and total RNA Pol II overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the change in phospho-RNA Pol II levels relative to the total protein.

Experimental Workflow

Caption: A typical workflow for evaluating the antitumor activity of a CDK9 inhibitor.

Conclusion

CDK9 inhibitors represent a promising class of targeted therapies for a variety of cancers. Their ability to disrupt transcriptional programs essential for tumor cell survival provides a clear rationale for their clinical development. The data presented herein for representative CDK9 inhibitors, such as CDKI-73, highlight their potent antitumor activity in preclinical models. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of novel CDK9-targeting agents. Future work will likely focus on optimizing selectivity, exploring combination therapies, and identifying predictive biomarkers to guide patient selection.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Targeting CDK9 for Anti-Cancer Therapeutics | Semantic Scholar [semanticscholar.org]

- 3. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. tandfonline.com [tandfonline.com]

- 7. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK9 inhibitors selectively target estrogen receptor-positive breast cancer cells through combined inhibition of MYB and MCL-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

Cdk9-IN-7's Impact on Non-Small Cell Lung Cancer Stemness: A Technical Overview

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) being a critical factor in tumor initiation, metastasis, and therapeutic resistance. Cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb) complex, has emerged as a promising therapeutic target. By phosphorylating the C-terminal domain of RNA polymerase II, CDK9 facilitates the transcriptional elongation of crucial oncogenes and survival proteins. This document provides a detailed technical guide on the effects of CDK9 inhibition, with a focus on compounds like the novel inhibitor 21e, on the stemness characteristics of NSCLC.

Quantitative Data Summary

The efficacy of CDK9 inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize the key data on the activity of these compounds against NSCLC.

Table 1: In Vitro Inhibitory Activity of CDK9 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| 21e | CDK9 | Enzymatic | 11 | - | [1][2] |

| SNS032 | CDK9 | Cell Viability | See Note 1 | A549, H460, H23, H1650, PC9, H1975 | [3][4] |

| LY2857785 | CDK9 | Cell Viability | See Note 1 | A549, H460, H23, H1650, PC9, H1975 | [3][4] |

| AZD4573 | CDK9 | Cell Viability | See Note 1 | A549, H460, H23, H1650, PC9, H1975 | [3][4] |

| CCT68127 | CDK2/9 | Cell Growth | ~1000 | Hop62, A549, H2122, H522, H1703 | [5] |

Note 1: IC50 values for SNS032, LY2857785, and AZD4573 were reported in graphical format across a range of low nanomolar to micromolar concentrations, with specific values for each of the six cell lines provided in the source material.[3][4]

Table 2: In Vivo Efficacy of CDK9 Inhibitor 21e

| Compound | Dosage | Administration | Animal Model | Outcome | Reference |

| 21e | 20 mg/kg | Once-daily | H1299 Xenograft Mouse Model | Significant tumor growth suppression without obvious toxicity | [1] |

Core Signaling Pathway and Mechanism of Action

CDK9, in complex with its regulatory cyclin partners (primarily Cyclin T1), forms the P-TEFb complex. This complex is essential for the transition from abortive to productive transcriptional elongation. P-TEFb phosphorylates the serine 2 residue within the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), as well as negative elongation factors, thereby releasing the paused polymerase and enabling the transcription of downstream target genes. Many of these target genes, such as MYC, SOX2, and MCL1, are critical for maintaining a cancerous and stem-like state.

Inhibitors like Cdk9-IN-7 (and compound 21e) are ATP-competitive inhibitors that bind to the kinase domain of CDK9, preventing the phosphorylation of its substrates. This leads to a global transcriptional repression, particularly affecting genes with short half-lives that are crucial for cancer cell survival and stemness. The subsequent downregulation of key stemness transcription factors (e.g., SOX2, SOX9) and anti-apoptotic proteins (e.g., Mcl-1) results in diminished self-renewal capacity, induction of apoptosis, and an overall reduction in the cancer stem cell population.[1][3][4]

References

- 1. Novel cyclin-dependent kinase 9 (CDK9) inhibitor with suppression of cancer stemness activity against non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Next-Generation CDK2/9 Inhibitors and Anaphase Catastrophe in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture and Therapeutic Potential of Cdk9-IN-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, biological activity, and mechanism of action of Cdk9-IN-7, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development, particularly those focused on oncology and transcriptional regulation.

Chemical Structure and Properties of this compound

This compound, also referred to as compound 21e in its discovery publication, is a novel, orally active small molecule inhibitor of CDK9.[1]

Chemical Formula: C₂₉H₃₇N₇O₂S[2]

Molecular Weight: 547.71 g/mol [2]

CAS Number: 2369981-71-3[1]

SMILES String: O=C(N(C)C)C1=CC2=CN=C(NC3=CC=C(NC(CCCCCCCN=C=S)=O)C=C3)N=C2N1C4CCCC4[1]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the CDK9/cyclin T complex.[3] This complex, also known as positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of gene transcription. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), facilitating the transition from abortive to productive transcription elongation.[4]

By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of key substrates, leading to a halt in transcriptional elongation. This results in the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of cancer cells.[4]

The predicted binding mode of this compound within the ATP-binding site of CDK9 involves key interactions. The 2-aminopyrimidine moiety forms hydrogen bonds with the hinge region residue CYS106. An additional hydrogen bond is predicted between the isothiocyanate group of the inhibitor and the HIS108 residue. The pyrrolo[2,3-d]pyrimidine core occupies a hydrophobic region near the gatekeeper residue PHE103, forming a π-π stacking interaction. The dimethylcarbamoyl group extends into a hydrophobic pocket, establishing van der Waals contacts with the ASP167 residue.[4]

Quantitative Biological Data

This compound has demonstrated potent and selective inhibitory activity against CDK9 and significant anti-proliferative effects in various cancer cell lines.

| Target Enzyme | IC₅₀ (nM) | Reference |

| CDK9/cyclin T | 11 | [1][5] |

| CDK4/cyclin D | 148 | [5] |

| CDK6/cyclin D | 145 | [5] |

Table 1: In vitro Kinase Inhibitory Activity of this compound.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-Small-Cell Lung Cancer | < 0.5 | [5] |

| H1299 | Non-Small-Cell Lung Cancer | < 0.5 | [5] |

| H1975 (drug-resistant) | Non-Small-Cell Lung Cancer | 0.837 | [5] |

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines.

Experimental Protocols

The following are summaries of the key experimental protocols as described in the primary literature for the synthesis and evaluation of this compound.

Chemical Synthesis of this compound (Compound 21e)

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol can be found in the supplementary information of the original publication by Wang et al. (2019) in the European Journal of Medicinal Chemistry. The general workflow is outlined below.

References

Cdk9-IN-7's Impact on RNA Polymerase II Phosphorylation: A Technical Guide

This guide provides an in-depth analysis of the selective inhibitor Cdk9-IN-7 and its molecular impact on the phosphorylation of RNA Polymerase II (RNAPII), a critical process in gene transcription. Tailored for researchers, scientists, and drug development professionals, this document details the mechanism of action, presents quantitative data, outlines key experimental protocols, and provides visual representations of the associated biological pathways and workflows.

The Role of CDK9 in Transcriptional Elongation

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that plays a pivotal role in the regulation of eukaryotic gene expression. In partnership with its regulatory subunit, Cyclin T1, it forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3] The primary function of P-TEFb is to facilitate the transition of RNA Polymerase II from a paused state into productive transcriptional elongation.[2]

This transition is controlled by a series of phosphorylation events on the C-terminal domain (CTD) of the largest subunit of RNAPII, Rpb1. The CTD consists of multiple repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[4][5][6] The phosphorylation status of the serine residues within this repeat acts as a code, recruiting different factors to the transcription machinery.

The process is sequential:

-

Initiation: During transcription initiation, the general transcription factor TFIIH, which contains CDK7, phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD repeats.[5][7][8] This phosphorylation helps RNAPII to clear the promoter but it subsequently pauses approximately 20-60 nucleotides downstream.

-

Elongation: For transcription to proceed, P-TEFb (CDK9/Cyclin T1) is recruited. CDK9 then phosphorylates Serine 2 (Ser2) of the CTD repeats.[1][4][7][9][10][11] This Ser2 phosphorylation (Ser2-P) event is the key signal for the release of the paused polymerase, allowing it to enter a state of productive elongation and synthesize the full-length mRNA transcript.[10] CDK9 also phosphorylates the Negative Elongation Factor (NELF), causing its dissociation from the transcription complex and further promoting elongation.[10]

Given its critical role in transcription, particularly of genes with short-lived anti-apoptotic proteins, CDK9 has emerged as a significant target in cancer therapy.[4]

This compound: A Potent and Selective Inhibitor

This compound is a selective, potent, and orally active inhibitor of CDK9.[12] Its mechanism of action is competitive inhibition at the ATP-binding site of the kinase.[13] By blocking the kinase activity of CDK9, this compound prevents the phosphorylation of RNAPII at Ser2, thereby inhibiting transcriptional elongation. This leads to the downregulation of key survival proteins and can induce apoptosis in cancer cells.[12]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK9 compared to other cell cycle-related CDKs.

| Kinase Complex | This compound IC50 (nM) | Reference |

| CDK9/cyclin T | 11 | [12] |

| CDK4/cyclin D | 148 | [12] |

| CDK6/cyclin D | 145 | [12] |

Table 1: Biochemical inhibitory potency of this compound against various cyclin-dependent kinases.

Quantitative Data: Cellular Activity of this compound

In cellular contexts, this compound demonstrates potent anti-proliferative effects in various cancer cell lines, consistent with its mechanism of inhibiting transcription.

| Cell Line (Cancer Type) | This compound IC50 (µM) | Reference |

| A549 (Non-small cell lung) | < 0.5 | [12] |

| H1299 (Non-small cell lung) | < 0.5 | [12] |

| H1975 (Drug-resistant NSCLC) | 0.837 | [12] |

Table 2: Cellular anti-proliferative activity of this compound.

Signaling Pathways and Experimental Workflows

CDK9-Mediated Transcriptional Elongation Pathway

The following diagram illustrates the sequential phosphorylation of the RNAPII CTD and the specific point of intervention for this compound.

Experimental Workflow for Assessing this compound Activity

This workflow outlines the key steps to determine the effect of this compound on the phosphorylation of RNAPII in a cellular context.

Logical Framework: From CDK9 Inhibition to Cellular Effect

The following diagram demonstrates the logical cascade of events following the inhibition of CDK9 by this compound.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of this compound against the CDK9/Cyclin T complex using a luminescence-based assay.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase substrate (e.g., a peptide derived from the RNAPII CTD)

-

This compound (serial dilutions)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a solution of CDK9/Cyclin T1, substrate, and ATP in the same buffer.

-

Reaction Setup: To each well of the microplate, add the this compound dilution (or vehicle control).

-

Initiate Reaction: Add the CDK9/Cyclin T1 enzyme and substrate mixture to each well. Finally, add ATP to initiate the kinase reaction. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Measure ATP Consumption: After incubation, allow the plate to equilibrate to room temperature. Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; higher kinase activity results in less ATP and lower luminescence.

-

Read Luminescence: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

-

Data Analysis: Convert the luminescence signal to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Western Blotting for RNAPII Phosphorylation

This protocol details the steps to measure the levels of Ser2-phosphorylated RNAPII in cells treated with this compound.

Materials:

-

Cultured cells (e.g., A549)

-

This compound

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

-

Mouse anti-RNA Polymerase II Rpb1 (total RNAPII)

-

Mouse anti-GAPDH (loading control)

-

-

Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 2-6 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is recommended to probe separate blots for the phosphorylated and total protein, or to strip and re-probe the same blot.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Ser2 RNAPII signal to the total RNAPII signal and/or the loading control to determine the relative change in phosphorylation upon treatment with this compound.

References

- 1. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Development of Cdk9-IN-7: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-7, also identified as compound 21e, has emerged as a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of this compound. It details its biochemical and cellular activity, mechanism of action, and in vivo efficacy, positioning it as a promising therapeutic candidate for non-small cell lung cancer (NSCLC). All quantitative data is presented in structured tables, and key methodologies are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and discovery process.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulatory kinase. In complex with its cyclin partners (primarily Cyclin T1), it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position, a critical step for releasing paused RNAPII and promoting transcriptional elongation. Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes, such as MCL-1 and MYC. This dependency makes CDK9 an attractive target for cancer therapy. This compound was developed as a selective inhibitor to target this vulnerability.

Discovery and Synthesis

Biochemical Profile

This compound is a highly potent inhibitor of the CDK9/cyclin T complex. Kinase inhibition assays have demonstrated its selectivity for CDK9 over other cell cycle-related CDKs.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CDK9/cyclin T | 11 |

| CDK4/cyclin D | 148 |

| CDK6/cyclin D | 145 |

Data compiled from multiple sources.

Experimental Protocols: Kinase Inhibition Assay

Methodology based on typical kinase assays described in the literature.

A common method to determine kinase inhibitory activity is a radiometric filter binding assay or a fluorescence-based assay. A typical protocol would involve:

-

Reaction Setup: Recombinant human CDK9/cyclin T1 enzyme is incubated with a specific substrate (e.g., a peptide derived from the RNAPII CTD), ATP (often radiolabeled [γ-³²P]ATP), and varying concentrations of the inhibitor (this compound) in a suitable kinase buffer.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter. For fluorescence-based assays, the production of ADP is coupled to a detectable signal.

-

Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Activity and Mechanism of Action

This compound exhibits potent anti-proliferative activity in various cancer cell lines, with particular efficacy noted in non-small cell lung cancer (NSCLC) models.

Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines

| Cell Line | IC50 (µM) |

| A549 | < 0.5 |

| H1299 | < 0.5 |

| H1975 (Osimertinib-resistant) | 0.837 |

Data compiled from multiple sources.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of CDK9-mediated transcriptional elongation. This leads to a cascade of downstream effects culminating in apoptosis and cell cycle arrest.

Caption: this compound inhibits CDK9, leading to reduced RNAPII phosphorylation and apoptosis.

Experimental Protocols: Cellular Assays

Methodologies based on typical cellular assays described in the literature.

Cell Viability Assay (MTT/MTS):

-

NSCLC cells (e.g., A549, H1299) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

A reagent such as MTT or MTS is added to each well and incubated to allow for its conversion to a colored formazan product by metabolically active cells.

-

The absorbance is measured using a microplate reader, and IC50 values are calculated.

Apoptosis Assay (Annexin V/PI Staining):

-

Cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Both adherent and floating cells are collected, washed, and resuspended in an Annexin V binding buffer.

-

FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

-

Cells are treated with this compound and harvested at different time points.

-

The cells are fixed (e.g., with cold 70% ethanol) and then stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase A.

-

The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis:

-

Cells are treated with this compound, and whole-cell lysates are prepared.

-

Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-RNAPII Ser2, MCL-1, BCL-2, BIM, cleaved Caspase-3, and a loading control like β-actin).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in a preclinical xenograft model of NSCLC.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosing | Outcome | Toxicity |

| Nude Mice | H1299 | Dose-dependent | Significant tumor growth inhibition | No obvious toxicity |

Data compiled from a review article.

Experimental Protocols: Xenograft Model

Methodology based on typical xenograft studies.

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

A typical protocol for a xenograft study would involve:

-

Cell Implantation: H1299 human NSCLC cells are harvested and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Dosing: this compound is administered to the treatment groups, typically via oral gavage (as it is orally active), at various dose levels. The control group receives the vehicle. Dosing is usually performed daily for a specified period (e.g., 2-3 weeks).

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (length × width²)/2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a fixed duration. The mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

This compound is a potent and selective CDK9 inhibitor with significant anti-tumor activity in preclinical models of non-small cell lung cancer, including those resistant to standard therapies. Its mechanism of action, centered on the inhibition of transcriptional elongation and subsequent induction of apoptosis, provides a strong rationale for its further development. The data presented in this whitepaper summarizes the key findings to date and underscores the potential of this compound as a novel therapeutic agent for cancers dependent on transcriptional addiction. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of malignancies.

Introduction: The Critical Role of CDK9 in Transcriptional Control

An In-Depth Technical Guide on the Role of Cdk9-IN-7 in Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that functions as a central regulator of eukaryotic gene transcription.[1][2] It is the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, which it forms with a regulatory cyclin partner, predominantly Cyclin T1.[3][4] The primary function of the P-TEFb complex is to phosphorylate key substrates that release RNA Polymerase II (RNAP II) from a state of promoter-proximal pausing, a critical checkpoint in the transcription of many genes.[1][2]

This transition to productive transcriptional elongation is achieved through the phosphorylation of two main targets:

-

The C-terminal domain (CTD) of the largest subunit of RNAP II, specifically at the serine 2 position (Ser2) of its heptapeptide repeats.[3][5][6]

-

Negative elongation factors, such as the DRB Sensitivity-Inducing Factor (DSIF) and Negative Elongation Factor (NELF).[1][6]

Due to its fundamental role in expressing genes, particularly those with short-lived mRNA transcripts that encode key regulatory proteins, CDK9 activity is tightly controlled.[7][8] In numerous malignancies, including both hematological and solid tumors, CDK9 is dysregulated and over-activated to drive the continuous expression of oncogenes (e.g., MYC) and anti-apoptotic proteins (e.g., MCL-1) that sustain cancer cell survival and proliferation.[7][9][10][11] This dependency, often termed "transcriptional addiction," makes CDK9 a compelling therapeutic target in oncology.[11][12]

This compound: A Potent and Selective Chemical Probe

This compound (also referred to as compound 21e) is a highly potent and selective small-molecule inhibitor of CDK9.[13] It functions as an ATP-competitive inhibitor, targeting the kinase activity of the CDK9/Cyclin T1 complex.[5][13] Its high selectivity for CDK9 over other cyclin-dependent kinases, particularly those involved in cell cycle progression, minimizes off-target effects and makes it an invaluable tool for dissecting the specific roles of CDK9 in cellular processes and a promising lead compound for therapeutic development.[5][8]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the phosphotransferase activity of CDK9. This leads to a cascade of downstream events that collectively suppress gene transcription:

-

Inhibition of RNAP II CTD Phosphorylation: By blocking CDK9, this compound prevents the phosphorylation of Ser2 on the RNAP II CTD. This modification is essential for the recruitment of elongation factors and the processive movement of the polymerase along the DNA template.[5][6]

-

Sustained Promoter-Proximal Pausing: The inhibition of DSIF and NELF phosphorylation prevents the dissociation of the repressive NELF complex from the transcription machinery, effectively locking RNAP II in a paused state near the transcription start site.[2]

-

Downregulation of Key Survival Gene Transcripts: The transcription of genes with short half-lives, including critical oncogenes like MYC and anti-apoptotic factors like MCL-1, is particularly sensitive to CDK9 inhibition.[7][11] The reduction in the levels of these proteins triggers cell cycle arrest and apoptosis in cancer cells.[9][13]

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/cyclin T | 11 | 1x |

| CDK4/cyclin D | 148 | 13.5x |

| CDK6/cyclin D | 145 | 13.2x |

| (Data sourced from MedchemExpress.[13]) |

Table 2: Cellular Activity of this compound in Non-Small Cell Lung Cancer (NSCLC) Lines

| Cell Line | IC50 (µM) |

| A549 | < 0.5 |

| H1299 | < 0.5 |

| H1975 (Drug-Resistant) | 0.837 |

| (Data sourced from MedchemExpress.[13]) |

Experimental Protocols

The characterization of CDK9 inhibitors like this compound involves a series of standardized biochemical and cellular assays.

In Vitro Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of a compound on the purified kinase enzyme.

-

Objective: To determine the concentration of this compound required to inhibit 50% of CDK9 enzymatic activity.

-

Methodology:

-

Reagents: Recombinant human CDK9/Cyclin T1 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from the RNAP II CTD), ATP, and the inhibitor (this compound).

-

Procedure: The assay is typically performed in a 384-well plate format. A fixed concentration of the CDK9/Cyclin T1 enzyme is incubated with varying concentrations of this compound.

-

The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

After a defined incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.

-

Detection: The amount of phosphorylated substrate is quantified. A common method is a FRET (Fluorescence Resonance Energy Transfer)-based assay, where phosphorylation of the substrate leads to a change in the fluorescent signal.[5]

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[14]

-

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay measures the effect of the inhibitor on the viability and growth of cancer cell lines.

-

Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cells.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., A549, H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound (and a DMSO vehicle control) for a specified duration (e.g., 72 hours).

-

Detection (MTT Example):

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are normalized to the DMSO control to determine the percentage of cell viability. The IC50 value is calculated using non-linear regression analysis.

-

Western Blot Analysis for Target Engagement and Downstream Effects

This technique is used to verify that the inhibitor engages its target in cells and produces the expected downstream molecular changes.

-

Objective: To assess the phosphorylation status of RNAP II and the expression levels of CDK9-regulated proteins (e.g., MCL-1).

-

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a defined period (e.g., 6-24 hours). After treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-RNAP II Ser2, anti-MCL-1, anti-Actin as a loading control).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured using a digital imaging system. The intensity of the bands corresponds to the amount of protein.

-

Visualizations: Pathways and Workflows

Caption: CDK9/P-TEFb signaling pathway in transcriptional elongation control.

Caption: Mechanism of action for the CDK9 inhibitor, this compound.

Caption: Experimental workflow for characterizing a CDK9 inhibitor.

References

- 1. oncotarget.com [oncotarget.com]

- 2. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 8. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CDK9 inhibitors: Disrupting cancer cell growth and the treatment paradigm | pharmaphorum [pharmaphorum.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

The Potential of Cdk9-IN-7 in Hematologic Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in hematologic malignancies. Its role in phosphorylating RNA Polymerase II (RNAP II) makes it a master regulator of transcriptional elongation, particularly for genes with short-lived mRNAs that encode key oncoproteins and anti-apoptotic factors. Many hematologic cancers exhibit a dependency on the continuous transcription of such genes, including the proto-oncogene MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] Cdk9-IN-7 (also known as LY2857785), a potent and selective inhibitor of CDK9, has demonstrated significant preclinical activity in various models of hematologic cancers by disrupting this transcriptional addiction and inducing apoptosis.[4] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and key experimental protocols for evaluating the therapeutic potential of this compound.

This compound: A Potent and Selective CDK9 Inhibitor

This compound is a small molecule inhibitor with high affinity for the ATP-binding pocket of CDK9. Its selectivity for CDK9 over other cyclin-dependent kinases is a key attribute, potentially leading to a wider therapeutic window compared to pan-CDK inhibitors.

Kinase Inhibitory Profile

The inhibitory activity of this compound against a panel of kinases highlights its selectivity for CDK9.

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | 11 |

| CDK1/Cyclin B | >1000 |

| CDK2/Cyclin E | >1000 |

| CDK4/Cyclin D1 | 148 |

| CDK5/p25 | >1000 |

| CDK6/Cyclin D3 | 145 |

| CDK7/Cyclin H/MAT1 | 246 |

Table 1: In vitro kinase inhibitory activity of this compound. Data compiled from preclinical studies.

In Vitro Efficacy in Hematologic Malignancy Cell Lines

This compound has demonstrated potent anti-proliferative activity across a broad range of hematologic cancer cell lines, including those derived from acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM).

| Cell Line | Cancer Type | IC50 (nM) |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 40 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 50 |

| HL-60 | Acute Promyelocytic Leukemia | 120 |

| K562 | Chronic Myeloid Leukemia (CML) | 250 |

| RPMI-8226 | Multiple Myeloma (MM) | 200 |

| U266 | Multiple Myeloma (MM) | 350 |

| Raji | Burkitt's Lymphoma | 180 |

| Jeko-1 | Mantle Cell Lymphoma | 90 |

Table 2: Anti-proliferative activity (IC50) of this compound in various hematologic cancer cell lines after 72-hour exposure. Data is representative of values reported in preclinical literature.

Mechanism of Action: Inducing Apoptosis through Transcriptional Repression

The primary mechanism of action of this compound involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (pSer2). This event is crucial for the transition from transcriptional initiation to productive elongation.

By inhibiting this process, this compound leads to a global decrease in the transcription of genes with short-lived mRNAs, which disproportionately affects oncoproteins and survival factors that require constant replenishment.[1] The downregulation of key survival proteins, most notably MCL-1 and MYC, disrupts the cellular survival signaling and triggers the intrinsic apoptotic pathway.[4]

Figure 1: this compound Mechanism of Action.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in hematologic malignancy models.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Hematologic cancer cell lines

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

Figure 2: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Hematologic cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for 24-48 hours.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Figure 3: Apoptosis Assay Workflow.

Western Blot Analysis for MCL-1 and MYC

This technique is used to detect the levels of specific proteins following treatment with this compound.

Materials:

-

Hematologic cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-pSer2 RNAPII, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for 6-24 hours.

-

Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Hematologic cancer cell line (e.g., MV-4-11)

-

This compound formulation for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously or intravenously inject a suspension of cancer cells into the mice.

-

Monitor tumor growth or engraftment.

-

Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal or oral) according to a predetermined schedule (e.g., daily or twice weekly).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for pSer2 RNAPII, MCL-1, and MYC).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for hematologic malignancies, with a clear mechanism of action and robust preclinical activity. Its selectivity for CDK9 may offer a favorable safety profile. Further investigation is warranted to explore its efficacy in combination with other targeted therapies, such as BCL-2 inhibitors, and to identify predictive biomarkers of response. The experimental protocols outlined in this guide provide a solid foundation for the continued preclinical and clinical development of this compound and other selective CDK9 inhibitors for the treatment of hematologic cancers.

References

- 1. CDK9 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of a Novel CDK9 Inhibitor: Cdk9-IN-7

Disclaimer: Information regarding a specific molecule designated "Cdk9-IN-7" is not publicly available. This guide provides a comprehensive template on the pharmacokinetic profiling of a hypothetical selective CDK9 inhibitor, herein referred to as this compound, based on established methodologies and data from analogous small molecule kinase inhibitors. The quantitative data presented is illustrative and should not be considered as factual for any existing compound.

Introduction

Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in oncology.[1][2][3] CDK9, in partnership with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb) complex.[2][4] This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive gene transcription elongation.[4][5] Dysregulation of CDK9 activity is a hallmark of various cancers, where it drives the expression of anti-apoptotic proteins and oncogenes.[1][3]

This document provides a detailed overview of the preclinical pharmacokinetics of this compound, a hypothetical, potent, and selective inhibitor of CDK9. The following sections will detail its absorption, distribution, metabolism, and excretion (ADME) properties, offering insights into its potential as a therapeutic agent.

Data Presentation: Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in preclinical species. The following tables summarize the key in vitro and in vivo parameters.

Table 1: In Vitro ADME Properties of this compound (Illustrative Data)

| Parameter | Species | Assay System | Result |

| Solubility | - | PBS (pH 7.4) | 150 µM |

| Permeability | - | PAMPA | High (Papp > 10 x 10⁻⁶ cm/s) |

| Metabolic Stability | Mouse | Liver Microsomes | t½ = 25 min |

| Rat | Liver Microsomes | t½ = 35 min | |

| Human | Liver Microsomes | t½ = 50 min | |

| Plasma Protein Binding | Mouse | Plasma | 98.5% |

| Rat | Plasma | 99.1% | |

| Human | Plasma | 99.3% | |

| CYP450 Inhibition | Human | Recombinant CYPs | IC₅₀ > 10 µM for 1A2, 2C9, 2C19, 2D6, 3A4 |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents (Illustrative Data)